4-(cyclohexylthio)[1,2,4]triazolo[4,3-a]quinoxaline -

4-(cyclohexylthio)[1,2,4]triazolo[4,3-a]quinoxaline

Catalog Number: EVT-5597129
CAS Number:
Molecular Formula: C15H16N4S
Molecular Weight: 284.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Although the synthesis of 4-(cyclohexylthio)[1,2,4]triazolo[4,3-a]quinoxaline has not been specifically reported, similar [, , ]triazolo[4,3-a]quinoxaline derivatives have been synthesized through various methods. Common synthetic strategies include:

  • Condensation reactions: These typically involve reacting 2-hydrazinoquinoxaline derivatives with various reagents such as carboxylic acids, orthoesters, or acid chlorides. [, , , , ]
  • Oxidative cyclization: This method often employs hypervalent iodine reagents like iodobenzene diacetate (IBD) to cyclize suitable precursors such as aryl hydrazones. [, ]
  • Ring transformation reactions: Starting from different heterocyclic systems, ring transformation reactions can also be employed to construct the triazoloquinoxaline scaffold. [, ]

Potential synthesis of 4-(cyclohexylthio)[1,2,4]triazolo[4,3-a]quinoxaline:

  • Planar structure: The fused triazole and quinoxaline rings are expected to adopt a predominantly planar conformation, allowing for potential π-π stacking interactions. [, ]
Mechanism of Action

The mechanism of action for 4-(cyclohexylthio)[1,2,4]triazolo[4,3-a]quinoxaline is currently unknown. Research on the broader class of [, , ]triazolo[4,3-a]quinoxalines suggests several potential mechanisms, depending on the specific derivative and biological target:

  • Adenosine receptor antagonism: Some derivatives act as antagonists at adenosine receptors, particularly the A1 and A2 subtypes. []
  • Inhibition of enzymes: Certain derivatives have shown inhibitory activity against enzymes like phosphodiesterase 2 (PDE2). []
  • Modulation of signaling pathways: Some derivatives may exert their effects by modulating key signaling pathways involved in inflammation or cell proliferation. []

2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide

  • Compound Description: This compound served as a precursor in the synthesis of novel quinoxaline derivatives with potential anticonvulsant properties. []
  • Relevance: This compound shares the core [, , ]triazolo[4,3-a]quinoxaline scaffold with 4-(cyclohexylthio)[1,2,4]triazolo[4,3-a]quinoxaline. The key difference lies in the substituent at the 4-position of the triazole ring, where the target compound has a cyclohexylthio group, while this related compound possesses a thioacetic acid hydrazide moiety.

1-Substituted-1,2,4-triazolo[4,3-a]quinoxalines (Series)

  • Compound Description: This series of compounds, specifically exemplified by compounds 3a-f, features various substituents at the 1-position of the [, , ]triazolo[4,3-a]quinoxaline scaffold. These compounds were synthesized and tested for their antimicrobial activity. []
  • Relevance: This series shares the core [, , ]triazolo[4,3-a]quinoxaline structure with 4-(cyclohexylthio)[1,2,4]triazolo[4,3-a]quinoxaline. While the target compound has a cyclohexylthio group at the 4-position, this series focuses on modifications at the 1-position, highlighting the exploration of structure-activity relationships within this scaffold.

1-Substituted aminomethyl-1,2,4-triazolo[4,3-a]quinoxalines (Series)

  • Compound Description: Represented by compounds 14a-d, this series involves the incorporation of an aminomethyl substituent at the 1-position of the [, , ]triazolo[4,3-a]quinoxaline framework. The synthesized compounds were evaluated for their antimicrobial properties. []
  • Relevance: Similar to the previous series, these compounds share the [, , ]triazolo[4,3-a]quinoxaline core with 4-(cyclohexylthio)[1,2,4]triazolo[4,3-a]quinoxaline. The distinction lies in the introduction of the aminomethyl group at the 1-position, further emphasizing the exploration of diverse substitutions on the triazoloquinoxaline scaffold for potential biological activity.

1-Cyano or ethoxycarbonylmethyl-1,2,4-triazolo[4,3-a]quinoxalines (Series)

  • Compound Description: This series explores the introduction of either a cyano group (compound 6) or an ethoxycarbonylmethyl group (compound 12) at the 1-position of the [, , ]triazolo[4,3-a]quinoxaline system. []
  • Relevance: This series further highlights the exploration of diverse substituents at the 1-position of the [, , ]triazolo[4,3-a]quinoxaline core, shared with 4-(cyclohexylthio)[1,2,4]triazolo[4,3-a]quinoxaline, in the search for compounds with potentially valuable biological activities.

Substituted-1-methyl-1,2,4-triazolo[4,3-a]quinoxalines (Series)

  • Compound Description: This series investigates the impact of various substituents on the 1-methyl-1,2,4-triazolo[4,3-a]quinoxaline scaffold. These compounds were synthesized and evaluated for their antimicrobial activity in the quest for new antimicrobial agents. []
  • Relevance: This series shares the [, , ]triazolo[4,3-a]quinoxaline core with 4-(cyclohexylthio)[1,2,4]triazolo[4,3-a]quinoxaline. Both series explore the impact of modifications on this core structure, emphasizing the importance of this scaffold in medicinal chemistry.

2-Aryl-1,2,4-triazolo[4,3-α]quinoxaline-1,4-diones (Series)

  • Compound Description: This series of compounds features a 1,4-dione moiety on the [, , ]triazolo[4,3-α]quinoxaline core, with variations primarily at the 2-position with aryl substituents. These compounds were investigated for their antagonistic activities at the human A3 adenosine receptor. [, ]
  • Relevance: While 4-(cyclohexylthio)[1,2,4]triazolo[4,3-a]quinoxaline lacks the 1,4-dione moiety, both this series and the target compound share the fundamental [, , ]triazolo[4,3-α]quinoxaline framework. The investigation of this series provides insights into the structure-activity relationships of this scaffold, particularly concerning adenosine receptor interactions. ,

2-Aryl-1,2,4-triazolo[4,3-a]quinoxalin-4-amino-1-ones (Series)

  • Compound Description: This series focuses on 2-aryl-1,2,4-triazolo[4,3-a]quinoxaline derivatives possessing a 4-amino-1-one moiety. The compounds within this series were explored for their antagonistic activities at the human A3 adenosine receptor. [, ]
  • Relevance: Like the previous series, this group shares the [, , ]triazolo[4,3-α]quinoxaline framework with 4-(cyclohexylthio)[1,2,4]triazolo[4,3-a]quinoxaline. Although the target compound lacks the 4-amino-1-one moiety, exploring this series offers valuable information about the structure-activity relationships within this scaffold, particularly regarding their interaction with adenosine receptors. ,

1,2,4,5-Tetrahydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-diones (Series)

  • Compound Description: This series introduces a 1,2,4,5-tetrahydro ring system to the [, , ]triazolo[4,3-a]quinoxaline-1,4-dione core. Many compounds in this series exhibit high affinity for the human A3 adenosine receptor and selectivity over other adenosine receptor subtypes. Notably, 2-(4-nitrophenyl)-1,2,4,5-tetrahydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-dione (compound 1) demonstrated potent and selective antagonism at the hA3 adenosine receptor. []
  • Relevance: While 4-(cyclohexylthio)[1,2,4]triazolo[4,3-a]quinoxaline lacks the 1,4-dione and tetrahydro modifications, both it and this series are built upon the [, , ]triazolo[4,3-a]quinoxaline scaffold. This shared core structure suggests potential for similar biological activities and highlights the versatility of this chemical framework.
  • Compound Description: This series of compounds, characterized by the presence of an amino group at the 4-position of the [, , ]triazolo[4,3-a]quinoxaline scaffold, has shown promising results in preclinical studies as potential antidepressants. Many of these compounds demonstrate high affinity for adenosine A1 and A2 receptors, with some exhibiting selectivity for the A1 receptor. [, ]
  • Relevance: The 4-amino[1,2,4]triazolo[4,3-a]quinoxalines share the same triazoloquinoxaline core structure as 4-(cyclohexylthio)[1,2,4]triazolo[4,3-a]quinoxaline. The difference lies in the substituent at the 4-position: an amino group in the related series versus a cyclohexylthio group in the target compound. This difference highlights the impact of modifications at this position on biological activity, with the related series showing potential as antidepressants and adenosine receptor ligands, while the activity profile of the target compound remains to be fully elucidated. ,

1-Substituted 4-phenyl-1,2,4-triazolo[4,3-a]quinoxalines (Series)

  • Compound Description: This series features a phenyl group at the 4-position of the [, , ]triazolo[4,3-a]quinoxaline core and explores various substituents at the 1-position. These compounds were synthesized and evaluated for their antitumor and antimicrobial activities. []
  • Relevance: This series shares the [, , ]triazolo[4,3-a]quinoxaline core with 4-(cyclohexylthio)[1,2,4]triazolo[4,3-a]quinoxaline. The key difference is the substituent at the 4-position: a phenyl group in the related series versus a cyclohexylthio group in the target compound. This highlights the structural diversity that can be achieved by modifying this position, potentially leading to different biological activities.

4-[5-(Hydroxymethyl)-1-phenylpyrazol-3-yl][1,2,4]triazolo[4,3-a]quinoxalines (Series)

  • Compound Description: This series of compounds incorporates a 5-(hydroxymethyl)-1-phenylpyrazol-3-yl substituent at the 4-position of the [, , ]triazolo[4,3-a]quinoxaline scaffold. This series has been explored for its potential in medicinal chemistry. [, ]
  • Relevance: These compounds, although structurally more complex, share the core [, , ]triazolo[4,3-a]quinoxaline motif with 4-(cyclohexylthio)[1,2,4]triazolo[4,3-a]quinoxaline. The presence of the 4-substituted pyrazole group in this series, compared to the cyclohexylthio substituent in the target compound, underscores the diversity of chemical modifications possible at this position and their potential impact on biological activity. ,

1-Aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines (Series)

  • Compound Description: Characterized by an aryl group at the 1-position and a methyl group at the 4-position of the [, , ]triazolo[4,3-a]quinoxaline core, this series has been investigated for its potential as phosphodiesterase 2 (PDE2) inhibitors. [, ]
  • Relevance: This series, sharing the [, , ]triazolo[4,3-a]quinoxaline core with 4-(cyclohexylthio)[1,2,4]triazolo[4,3-a]quinoxaline, emphasizes the relevance of this core structure in medicinal chemistry, particularly in the context of PDE2 inhibition. The distinct substitution patterns between this series and the target compound highlight the potential for diverse biological activities within this chemical class. ,

1‐Substituted 4‐[Chloropyrazolyl][1,2,4]triazolo[4,3‐a]quinoxalines (Series)

  • Compound Description: This series features a chloropyrazole ring substituent at the 4-position of the [, , ]triazolo[4,3-a]quinoxaline scaffold, with different substituents at the 1-position. These compounds were evaluated for their binding affinities to benzodiazepine, adenosine A1, and A2A receptors. Notably, the 1-methyl derivative (3a) displayed submicromolar affinity for the benzodiazepine binding site, while larger substituents at the 1-position led to increased A1 affinity, with the 2-thienylmethyl derivative (3f) being the most potent and selective A1 ligand within this series. []
  • Relevance: This series and 4-(cyclohexylthio)[1,2,4]triazolo[4,3-a]quinoxaline share the fundamental [, , ]triazolo[4,3-a]quinoxaline framework. The exploration of various substituents at the 1-position and the presence of a chloropyrazole group at the 4-position in this series, compared to the cyclohexylthio substituent in the target compound, highlight the structural diversity possible within this class of compounds and its potential impact on biological activity, particularly regarding interactions with benzodiazepine and adenosine receptors.

3,10-Disubstituted-bis-1,2,4-triazolo[4,3-a][3′,4′-c]quinoxalines (Series)

  • Compound Description: This series features two [, , ]triazolo[4,3-a]quinoxaline units linked together, with substituents at the 3- and 10-positions. These compounds were synthesized using a copper dichloride mediated oxidative intramolecular cyclization. [, ]
  • Relevance: Although 4-(cyclohexylthio)[1,2,4]triazolo[4,3-a]quinoxaline is a monomeric unit, the presence of the [, , ]triazolo[4,3-a]quinoxaline core in both this series and the target compound suggests a potential for shared chemical reactivity and possibly even some overlapping biological activity profiles. ,

Properties

Product Name

4-(cyclohexylthio)[1,2,4]triazolo[4,3-a]quinoxaline

IUPAC Name

4-cyclohexylsulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline

Molecular Formula

C15H16N4S

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C15H16N4S/c1-2-6-11(7-3-1)20-15-14-18-16-10-19(14)13-9-5-4-8-12(13)17-15/h4-5,8-11H,1-3,6-7H2

InChI Key

UXSVKOSMOYBNDI-UHFFFAOYSA-N

SMILES

C1CCC(CC1)SC2=NC3=CC=CC=C3N4C2=NN=C4

Canonical SMILES

C1CCC(CC1)SC2=NC3=CC=CC=C3N4C2=NN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.